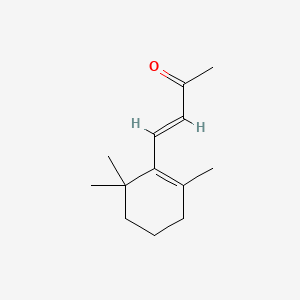

Momordicoside K

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

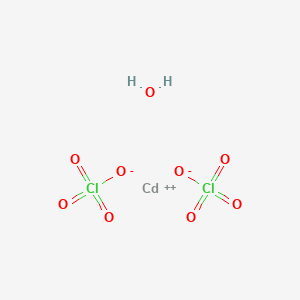

Momordicoside K is a non-toxic cucurbitane glycoside found in the fruit of Momordica charantia, also known as bitter melon . The primary target of this compound is the Keap1-Kelch protein , which plays a crucial role in the Keap1/Nrf2/ARE signaling pathway . This pathway is a key cellular antioxidant mechanism that regulates cytoprotective responses to both endogenous and exogenous stress incidences mediated by Reactive Oxygen Species (ROS) and electrophiles .

Mode of Action

The mode of action of this compound involves its interaction with the Keap1-Kelch protein . Keap1 represses the transcriptional capacity of Nrf2 (nuclear factor erythroid 2-related factor 2) through a covalent interaction with its Neh2 domain . By inhibiting Keap1, this compound potentially activates Nrf2, thereby increasing the antioxidant status of the human cellular environment .

Biochemical Pathways

The Keap1/Nrf2/ARE signaling pathway is the primary biochemical pathway affected by this compound . When Keap1 is inhibited, Nrf2 is activated and connives with small Musculoaponeurotic fabrosarcoma (sMaf) and other co-transcriptional factors to bind the Antioxidant Response Elements (ARE) at the regulatory regions of its target genes . This results in an increase in the antioxidant status of the human cellular environment .

Result of Action

The result of this compound’s action is an increase in the antioxidant status of the human cellular environment . This is achieved by activating the Nrf2 transcription factor, which in turn increases the expression of proteins that are antioxidant and cytoprotective in function .

Action Environment

The action environment of this compound is the human cellular environment . The effectiveness of this compound can be influenced by various environmental factors, including the presence of other bioactive compounds and the overall oxidative state of the cellular environment

Analyse Biochimique

Biochemical Properties

Momordicoside K plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species . Additionally, this compound interacts with glucose transporter-4, enhancing glucose uptake in cells . These interactions highlight its potential in managing oxidative stress and glucose metabolism.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in the antioxidant response, thereby enhancing the cell’s ability to combat oxidative stress . Furthermore, this compound affects cellular metabolism by promoting the uptake and utilization of glucose, which is particularly beneficial in diabetic conditions .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific proteins and enzymes, leading to their inhibition or activation. For instance, this compound has been shown to inhibit the Keap1 protein, thereby activating the Nrf2 signaling pathway, which plays a critical role in the cellular antioxidant response . This interaction enhances the expression of genes involved in detoxification and antioxidant defense.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, retaining its bioactivity over extended periods . Long-term exposure to this compound has been associated with sustained improvements in cellular antioxidant capacity and glucose metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance glucose tolerance and reduce oxidative stress without any adverse effects . At higher doses, some toxic effects have been observed, including liver toxicity and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including lipid metabolism and the antioxidant response . It interacts with enzymes such as xanthine oxidase and glucose transporter-4, influencing metabolic flux and metabolite levels . These interactions contribute to its beneficial effects on glucose metabolism and oxidative stress management.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been shown to interact with glucose transporter-4, facilitating its uptake into cells . Additionally, this compound accumulates in tissues with high metabolic activity, such as the liver and muscles, where it exerts its pharmacological effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It has been observed to localize in the cytoplasm and mitochondria, where it influences cellular metabolism and antioxidant defense . The localization of this compound to these compartments is facilitated by specific targeting signals and post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Momordicoside K involves the extraction of the compound from the fruit, seeds, leaves, and roots of Momordica charantia. The extraction process typically uses solvents such as methanol, ethanol, or water. The crude extract is then subjected to chromatographic techniques, including column chromatography and high-performance liquid chromatography, to isolate and purify this compound .

Industrial Production Methods

Industrial production of this compound primarily relies on large-scale extraction from Momordica charantia. The plant material is processed using industrial solvents and advanced chromatographic techniques to ensure high yield and purity of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

Momordicoside K undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Applications De Recherche Scientifique

Chemistry: Used as a reference compound in the study of cucurbitane-type triterpenes.

Biology: Investigated for its role in modulating biological pathways and cellular processes.

Medicine: Explored for its therapeutic potential in treating diabetes, cancer, and inflammatory diseases.

Industry: Utilized in the development of nutraceuticals and functional foods

Comparaison Avec Des Composés Similaires

Momordicoside K is unique among cucurbitane-type triterpenes due to its specific glycoside structure. Similar compounds include:

- Momordicoside L

- Momordicoside M

- Momordicoside N

- Momordicoside B

- Momordicoside S

- Momordicoside A

These compounds share similar pharmacological properties but differ in their glycoside moieties and specific biological activities .

Propriétés

IUPAC Name |

(3S,7S,8S,9R,10R,13R,14S,17R)-3-hydroxy-17-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H60O9/c1-21(10-9-14-33(2,3)44-8)22-13-15-36(7)31-25(45-32-30(43)29(42)28(41)26(19-38)46-32)18-24-23(11-12-27(40)34(24,4)5)37(31,20-39)17-16-35(22,36)6/h9,14,18,20-23,25-32,38,40-43H,10-13,15-17,19H2,1-8H3/b14-9+/t21-,22-,23-,25+,26-,27+,28-,29+,30-,31+,32-,35-,36+,37-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSVQEWDZSDXRG-ZMMZJDKESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)OC5C(C(C(C(O5)CO)O)O)O)C=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C/C=C/C(C)(C)OC)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H60O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317006 | |

| Record name | Momordicoside K | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

648.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81348-84-7 | |

| Record name | Momordicoside K | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81348-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Momordicoside K | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Momordicoside K and where is it found?

A1: this compound is a cucurbitane triterpenoid primarily found in the bitter melon (Momordica charantia L.) fruit. [, , , , ] It contributes to the plant's characteristic bitter flavor. []

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C37H58O9. [] Its molecular weight is 630.8 g/mol.

Q3: What are the known biological activities of this compound?

A3: this compound exhibits various biological activities, including antidiabetic effects. Studies suggest it may contribute to hypoglycemic, hypolipidemic, and antioxidant effects. [] It has also been studied for its potential anti-cholinesterase activity. []

Q4: How does this compound exert its antidiabetic effects?

A4: While the exact mechanisms are still being investigated, research indicates this compound may influence several pathways related to glucose metabolism:

- Increased Insulin Secretion: It may enhance insulin secretion from pancreatic β-cells, potentially by improving their histological architecture and function. []

- Reduced Glucose Absorption: It may inhibit α-glucosidase activity in the small intestines, leading to decreased glucose absorption from the gut. []

- Increased Glycogen Synthesis: It may promote glycogen synthesis in the liver, contributing to glucose storage and regulation. []

- Antioxidant Effects: It shows antioxidant properties that may protect pancreatic β-cells from oxidative damage, preserving their function. []

Q5: How is this compound extracted and isolated?

A5: Various methods have been employed for the extraction and isolation of this compound from bitter melon:

- High-Speed Countercurrent Chromatography (HSCCC): HSCCC has been used effectively to separate this compound from other triterpene saponins present in bitter gourd extracts. []

- Column Chromatography: This technique, using silica gel and reversed-phase silica gel, helps fractionate and purify this compound. [, ]

- Macroporous Resin Absorption: This approach allows for the selective adsorption and elution of this compound from the crude extract. []

Q6: How stable is this compound under different processing conditions?

A6: The stability of this compound is affected by thermal processing:

- High Temperatures: Exposure to high temperatures, particularly above 100°C, significantly reduces this compound content. Autoclaving also leads to considerable degradation. []

- Lower Temperatures: It exhibits greater stability at lower temperatures. []

Q7: How do different processing methods impact this compound content in bitter melon?

A7: Processing methods significantly influence this compound content:

- Blanching: Blanching, a short heat treatment, and treatment with the bitter-masking agent MY 68, seem to eliminate this compound. []

- Drying: Drying processes, including sun drying, oven drying, and freeze drying, do not eliminate this compound but reduce the moisture content, potentially concentrating it. []

- Frying: While frying significantly reduces moisture content, it also drastically increases lipid content, which may affect the overall bioavailability of this compound. []

Q8: Are there analytical methods to identify and quantify this compound?

A8: Yes, several analytical techniques are used to identify and quantify this compound:

- Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS): This method allows for the separation and detection of this compound in complex mixtures. [, ]

- Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is used to determine the molecular weight and confirm the identity of this compound. [, ]

- Nuclear Magnetic Resonance (NMR): NMR techniques, particularly 1H- and 13C-NMR, are employed to elucidate the complete structure of this compound. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyloxazolo[4,5-c]pyridine](/img/structure/B3029799.png)

![4,14,14,20-tetramethyl-3,10-dioxa-8-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1,4,11,13(18),15,19-hexaene](/img/structure/B3029803.png)

![tert-butyl (8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)carbaMate](/img/structure/B3029813.png)

![3-Bromo-8-chloropyrido[2,3-D]pyridazine](/img/structure/B3029815.png)